molecular formula C14H13ClFNO4S B5294874 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl](4-fluorophenyl)amine

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl](4-fluorophenyl)amine

Cat. No.: B5294874
M. Wt: 345.8 g/mol
InChI Key: MOGFTDXEWAKWIF-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to a sulfonyl moiety, which is further linked to a 4-fluorophenylamine group. This compound belongs to the class of aryl sulfonamides, which are known for their diverse pharmacological and material science applications.

The compound’s structure combines methoxy groups at positions 2 and 5 of the phenyl ring, which may influence steric hindrance and electronic distribution, while the chloro and fluoro substituents contribute to lipophilicity and metabolic stability. Its molecular weight is approximately 355.8 g/mol (calculated), with a topological polar surface area (TPSA) of ~73 Ų, indicating moderate solubility in polar solvents .

Properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGFTDXEWAKWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfinyl or thiol compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine, exhibit promising anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. A study demonstrated that certain modifications in the sulfonamide structure led to enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The compound has been investigated for its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of bacterial folate synthesis, crucial for DNA replication and cell division .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have been explored in various models of inflammation. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyObjectiveFindings
Investigate anticancer propertiesShowed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Evaluate antimicrobial efficacyDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with lower MIC values than traditional antibiotics.
Assess anti-inflammatory potentialReduced inflammatory markers in animal models of arthritis, indicating potential for clinical use in inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

  • Key Differences : The 4-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Molecular Weight : ~356.2 g/mol (vs. 355.8 g/mol for the target compound).

4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide

  • Key Differences : The 4-fluorophenylamine is replaced with an isopropyl group.
  • Impact : The aliphatic isopropyl group reduces aromatic π-stacking interactions but increases lipophilicity (LogP ~2.3), which may improve blood-brain barrier penetration .
  • Synthesis : Synthesized via sulfonylation of 4-chloro-2,5-dimethoxyaniline with isopropylamine, contrasting with the target compound’s use of 4-fluoroaniline .

((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

  • Key Differences : Incorporates a morpholine-ethyl group instead of 4-fluorophenyl.
  • Impact : The morpholine ring introduces hydrogen-bond acceptors, improving aqueous solubility (TPSA ~95 Ų) and targeting kinase enzymes .

Phenethylamine and Benzylamine Derivatives

25C-NBF (2-(4-chloro-2,5-dimethoxyphenyl)ethyl][(2-fluorophenyl)methyl]amine)

  • Key Differences : A benzylamine derivative with an ethyl linker instead of a sulfonyl group.
  • Impact : The absence of the sulfonamide group reduces polar interactions but maintains high affinity for serotonin receptors (5-HT₂A Ki ~1.2 nM) due to the 4-chloro-2,5-dimethoxyphenyl motif .

2C-C (2,5-dimethoxy-4-chlorophenethylamine)

  • Key Differences : A phenethylamine core lacking the sulfonamide and fluorophenyl groups.
  • Impact : Lower molecular weight (~245.7 g/mol) and higher LogP (~2.8) correlate with rapid CNS penetration but shorter duration of action .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP TPSA (Ų) Key Substituents
Target Compound 355.8 ~2.5 73 4-Fluorophenyl, sulfonamide
4-Chloro-N-(4-chloro-2,5-DMP)benzene 356.2 ~3.0 73 4-Chlorophenyl, sulfonamide
25C-NBF 315.8 ~3.2 45 Benzylamine, ethyl linker
2C-C 245.7 ~2.8 55 Phenethylamine, methoxy, chloro

Notes:

  • Fluorine’s electronegativity enhances hydrogen-bonding interactions, which may improve selectivity for specific receptors over chloro analogues .

Biological Activity

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine can be described as follows:

Mechanisms of Biological Activity

The biological activity of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : It may act as a modulator of serotonin receptors, which are implicated in mood regulation and various psychological disorders. This modulation could lead to potential antidepressant effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
COX-1 Inhibition19.45Comparable to standard inhibitors like diclofenac.
COX-2 Inhibition23.8Significant anti-inflammatory potential.
Antidepressant Activity8.9Enhanced activity compared to phenobarbital.
Anticonvulsant Activity50Effective in animal models for seizure control.

Case Studies

Several studies have explored the pharmacological effects of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine:

  • Anticonvulsant Effects : A study demonstrated that this compound exhibited significant anticonvulsant activity in rodent models, with an effective dose (ED50) lower than that of traditional anticonvulsants like phenytoin . The mechanism appears to involve modulation of neurotransmitter release.
  • Anti-inflammatory Properties : In a controlled trial evaluating the anti-inflammatory effects of various compounds, (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine showed potent inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .
  • Psychotropic Effects : Research indicated that this compound might enhance serotonergic signaling, suggesting potential applications in treating mood disorders . The findings support further investigation into its use as an antidepressant.

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